1-Acetoxy-5-deacetylbaccatin I
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Overview
Description
1-Acetoxy-5-deacetylbaccatin I is a diterpenoid compound with the molecular formula C32H44O14 and a molecular weight of 652.70 g/mol It is a derivative of baccatin III, a precursor in the biosynthesis of the well-known anticancer drug paclitaxel (taxol)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetoxy-5-deacetylbaccatin I typically involves multiple steps, starting from naturally occurring baccatin III. The key steps include selective acetylation and deacetylation reactions. The reaction conditions often involve the use of acetic anhydride and pyridine as reagents for acetylation, while deacetylation can be achieved using basic conditions such as sodium methoxide in methanol .
Industrial Production Methods: Industrial production of this compound is generally achieved through semi-synthetic processes, leveraging the natural abundance of baccatin III from yew tree extracts. The process involves extraction, purification, and chemical modification steps to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Acetoxy-5-deacetylbaccatin I undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
1-Acetoxy-5-deacetylbaccatin I has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology: It is used in studies related to cell growth and differentiation, particularly in cancer research.
Medicine: It is a precursor in the semi-synthesis of paclitaxel, a critical drug in cancer therapy.
Industry: It is used in the production of high-value pharmaceuticals and as a reference standard in quality control
Mechanism of Action
The mechanism of action of 1-Acetoxy-5-deacetylbaccatin I is closely related to its role as a precursor to paclitaxel. It interacts with microtubules, stabilizing them and preventing their depolymerization. This action disrupts the normal function of microtubules during cell division, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin, a key protein in the microtubule structure .
Comparison with Similar Compounds
1-Acetoxy-5-deacetylbaccatin I can be compared with other similar compounds, such as:
1-Hydroxybaccatin I: Similar in structure but with a hydroxyl group instead of an acetoxy group.
Taxumairol B: Another diterpenoid with a different substitution pattern.
Yunnanxane: A compound with a similar core structure but different functional groups.
Uniqueness: this compound is unique due to its specific acetoxy and deacetyl modifications, which make it a crucial intermediate in the synthesis of paclitaxel. Its ability to undergo various chemical transformations also enhances its versatility in research and industrial applications .
Properties
Molecular Formula |
C32H44O14 |
---|---|
Molecular Weight |
652.7 g/mol |
IUPAC Name |
[(1'S,2R,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-1',2',9',10',13'-pentaacetyloxy-5'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl] acetate |
InChI |
InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(46-20(7)38)28(45-19(6)37)26-30(10,23(42-16(3)34)11-22(39)31(26)13-40-31)27(44-18(5)36)25(43-17(4)35)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3/t21-,22-,23-,25+,26-,27-,28-,30+,31+,32+/m0/s1 |
InChI Key |
YUGIEMWECOIFRK-MBMCFSISSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@@]4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)OC(=O)C)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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